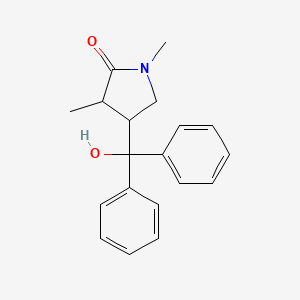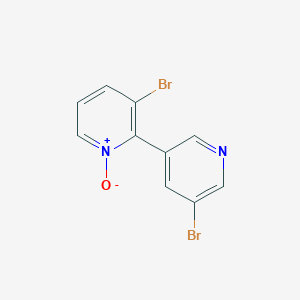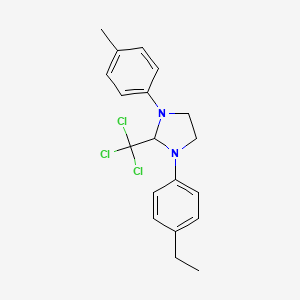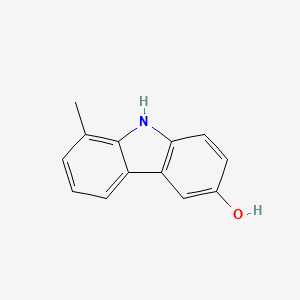
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry . The compound’s structure includes a pyrrolidinone ring substituted with hydroxydiphenylmethyl and dimethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient, environmentally friendly, and provides high yields. Industrial production methods often involve the use of solid catalysts and high-pressure conditions to achieve the desired product with high purity .
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxydiphenylmethyl group allows it to bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- can be compared with other pyrrolidinone derivatives, such as 2-Pyrrolidone and N-methylpyrrolidone. While these compounds share a similar core structure, the presence of the hydroxydiphenylmethyl and dimethyl groups in 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- gives it unique chemical and biological properties . For example, the additional substituents can enhance its binding affinity to biological targets, making it more potent in certain applications.
Eigenschaften
CAS-Nummer |
61334-15-4 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-[hydroxy(diphenyl)methyl]-1,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-14-17(13-20(2)18(14)21)19(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,22H,13H2,1-2H3 |
InChI-Schlüssel |
WDCSWFQSAUATPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CN(C1=O)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)



![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)




![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)


![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
